molecular formula C30H40N2O5 B12030446 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12030446
M. Wt: 508.6 g/mol
InChI Key: OGJVQMBJJSQDLE-BYCLXTJYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C30H40N2O5 This compound is known for its unique structural features, which include a pyrrol-2-one core, substituted with various functional groups such as diethylamino, ethoxyphenyl, hydroxy, and isobutoxy-methylbenzoyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of Substituents: The diethylamino, ethoxyphenyl, hydroxy, and isobutoxy-methylbenzoyl groups are introduced through various substitution reactions, often involving reagents such as alkyl halides, phenols, and carboxylic acids.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: Interference with cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(Dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C30H40N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O5/c1-7-31(8-2)16-17-32-27(22-10-13-24(14-11-22)36-9-3)26(29(34)30(32)35)28(33)23-12-15-25(21(6)18-23)37-19-20(4)5/h10-15,18,20,27,33H,7-9,16-17,19H2,1-6H3/b28-26+

InChI Key

OGJVQMBJJSQDLE-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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